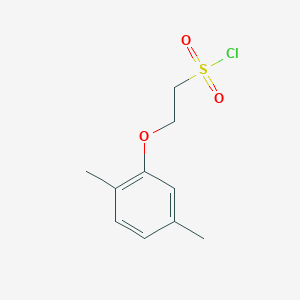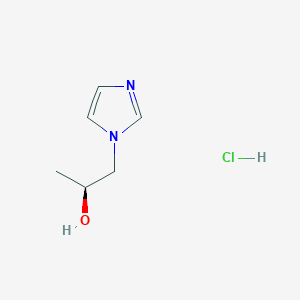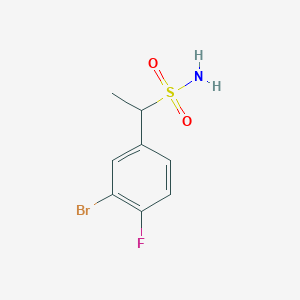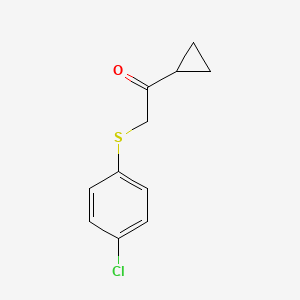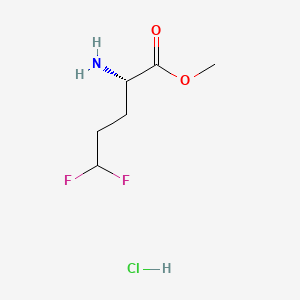
Ethyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoate with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole ring.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The triazole ring is known to interact with various biological targets, leading to the disruption of cellular processes and ultimately causing cell death.
Comparación Con Compuestos Similares
Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal compound with a similar structure.
Voriconazole: A triazole derivative used to treat fungal infections.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for scientific research. Further studies are needed to fully explore its potential and develop new applications based on its unique properties.
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
ethyl 2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-3-11-8(9(14)15-4-2)5-13-7-10-6-12-13/h6-8,11H,3-5H2,1-2H3 |
Clave InChI |
IXVFAFQCSLERKK-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CN1C=NC=N1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



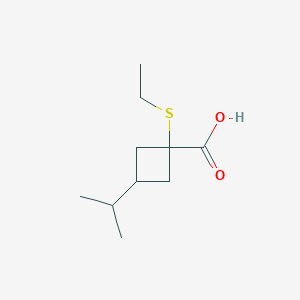
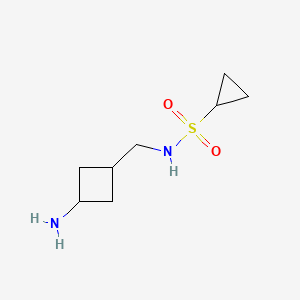

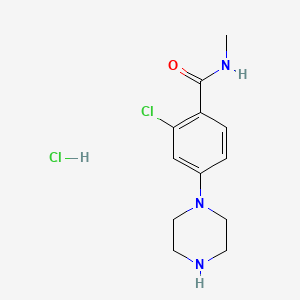
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid](/img/structure/B13636437.png)
